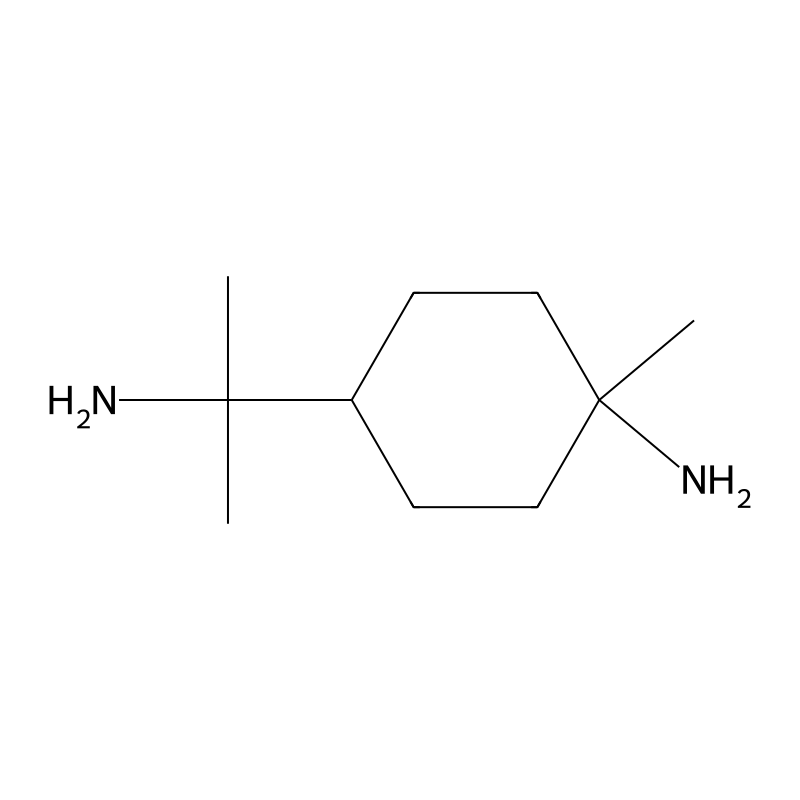1,8-Diamino-p-menthane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Synthesis of Schiff Bases
One of the primary applications of 1,8-diamino-p-menthane in scientific research is the synthesis of Schiff bases. Schiff bases are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. 1,8-Diamino-p-menthane can react with various aldehydes and ketones to form different Schiff bases. These Schiff bases can then be used as ligands to coordinate with metal ions, forming coordination complexes. Studies have shown that Schiff bases derived from 1,8-diamino-p-menthane can form complexes with metal ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III) []. The properties of these complexes can be tailored by varying the substituents on the Schiff base ligand, making them potentially useful for various applications, including catalysis and materials science [].
1,8-Diamino-p-menthane, also known as p-menthane-1,8-diamine, is an organic compound with the chemical formula . This compound features a bicyclic structure derived from menthol, characterized by two amino groups located at the 1 and 8 positions of the p-menthane skeleton. Its unique structure imparts distinctive chemical properties, making it a valuable compound in various industrial applications.
- Acid-Base Neutralization: It can neutralize acids in exothermic reactions to form salts and water, which is a typical behavior for amines .
- Formation of Salts: The compound reacts with isocyanates to form urea derivatives, although it may be incompatible with certain halogenated organics and peroxides .
- Ritter Reaction: It can be synthesized through the Ritter reaction involving hydrogen cyanide and strong acidic conditions .
Research indicates that 1,8-diamino-p-menthane exhibits various biological activities:
- Antimicrobial Properties: The compound has been explored for its potential as an antibacterial agent due to its ability to disrupt microbial cell membranes .
- Cytotoxicity: Some studies suggest cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in anticancer therapies .
1,8-Diamino-p-menthane can be synthesized through several methods:
- Ritter Reaction: This method involves the reaction of p-menthane-1,8-diol with hydrogen cyanide in a strong acidic medium, yielding 1,8-diamino-p-menthane as a product .
- Hydrogenation of Terpin Hydrate: Another method includes reacting terpin hydrate with sodium azide followed by hydrogenation using a Lindlar catalyst, achieving a yield of approximately 63.1% .
- Two-Step Process: A more benign approach involves the initial formation of 1,8-diacetamide-p-menthane from p-menthane-1,8-diol and acetonitrile, followed by hydrolysis to yield the diamine .
The applications of 1,8-diamino-p-menthane are diverse:
- Curing Agent: It is widely used as a curing agent in epoxy resins due to its ability to enhance mechanical properties and thermal stability .
- Antibacterial Agent: Its antimicrobial properties make it suitable for use in pharmaceuticals and coatings aimed at preventing microbial growth .
- Chemical Intermediate: The compound serves as an intermediate in the synthesis of various organic compounds and materials .
Interaction studies involving 1,8-diamino-p-menthane focus on its compatibility with other chemicals:
- Reactivity with Isocyanates: While it can react with isocyanates to form useful derivatives, caution is necessary due to potential incompatibilities with certain halogenated compounds and peroxides .
- Biological Interactions: Studies have shown that its interactions with biological systems can lead to significant antimicrobial effects, warranting further exploration in drug development .
Several compounds share structural similarities with 1,8-diamino-p-menthane. Here are some notable examples:
Uniqueness of 1,8-Diamino-p-Menthane
What sets 1,8-diamino-p-menthane apart is its unique bicyclic structure derived from natural terpenes. This structure not only influences its reactivity but also enhances its biological activity compared to other diamines. Its dual functionality as both a curing agent and an antibacterial agent makes it particularly valuable in industrial applications.
Physical Description
XLogP3
Boiling Point
Flash Point
Density
Melting Point
-45.0 °C
UNII
GHS Hazard Statements
H301 (41.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (58.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (41.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (58.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (41.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
26183-13-1







